M2-NITRODIENAMINE
Description
M-Nitroaniline (C₆H₆N₂O₂, CAS 99-09-2), also known as 3-nitroaniline, is an aromatic amine with a nitro group (-NO₂) substituted at the meta position of the benzene ring . It is a yellow crystalline solid used in dyes, pharmaceuticals, and as an intermediate in organic synthesis. Its molecular structure features a planar aromatic ring with strong electron-withdrawing effects from the nitro group, influencing its reactivity and physical properties. Key identifiers include the SMILES notation c1(cc(ccc1)N)[N+]([O-])=O and InChIKey XJCVRTZCHMZPBD-UHFFFAOYSA-N .
Properties
Molecular Formula |
C14H24N2O2 |
|---|---|
Molecular Weight |
252 Da. |
Purity |
95% (TLC, NMR, IR). |
Origin of Product |
United States |
Comparison with Similar Compounds
Ortho- and Para-Nitroaniline Isomers
M-Nitroaniline is compared with its positional isomers, o-nitroaniline (2-nitroaniline) and p-nitroaniline (4-nitroaniline), which differ in the placement of the nitro group on the benzene ring.
Key Findings :
- The meta isomer exhibits lower melting points than the para isomer due to reduced symmetry and weaker intermolecular forces .
- Ortho-nitroaniline is less thermally stable owing to steric strain between adjacent substituents .
- Para-nitroaniline is more polar and has higher solubility in polar solvents compared to its isomers .
Nitroacetamide Derivatives
M-Nitroaniline differs functionally from nitroacetamide compounds, such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide, a ranitidine-related impurity .
| Property | m-Nitroaniline | Nitroacetamide (Ranitidine Impurity) |
|---|---|---|
| Functional Groups | -NH₂, -NO₂ | -NO₂, -CONH₂, -S-alkyl chain |
| Applications | Dye intermediate | Pharmaceutical impurity analysis |
| Reactivity | Aromatic electrophilic substitution | Hydrolysis-prone due to acetamide group |
Key Findings :
- Nitroacetamides are more chemically complex, with increased susceptibility to hydrolysis compared to nitroanilines .
- M-Nitroaniline’s simpler structure makes it more stable under acidic conditions .
Research on Metal Complexes Involving Nitroaniline Derivatives
highlights the synthesis of Schiff base metal complexes (e.g., with Mn(II), Co(II)) using ligands derived from 2-amino-5-nitropyridine .
- Meta-substituted nitro groups in ligands enhance stability in octahedral complexes (e.g., [Mn₂L₂Cl₄]) due to optimal electron delocalization .
- Ortho-substituted ligands show weaker metal-ligand bonding due to steric effects .
Industrial and Environmental Relevance
- Regulatory Status : M-Nitroaniline is listed under ECHA’s Registered Substances database (EC 202-729-1) with strict handling guidelines due to toxicity .
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